molecular formula C9H14O4 B13154208 Methyl 5-methoxy-2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate

Methyl 5-methoxy-2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate

Cat. No.: B13154208
M. Wt: 186.20 g/mol
InChI Key: CGSMANWGMUNDOG-UHFFFAOYSA-N
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Description

Methyl 5-methoxy-2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate is a spirocyclic compound featuring a 1-oxaspiro[2.3]hexane core with a methyl ester at position 2 and a methoxy substituent at position 5. This structure confers unique steric and electronic properties, making it a subject of interest in synthetic organic chemistry and pharmaceutical research.

Properties

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

methyl 5-methoxy-2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate

InChI

InChI=1S/C9H14O4/c1-8(7(10)12-3)9(13-8)4-6(5-9)11-2/h6H,4-5H2,1-3H3

InChI Key

CGSMANWGMUNDOG-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(O1)CC(C2)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methoxy-2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate typically involves the reaction of epoxy derivatives of 3-methylenecyclobutane-1-carbonitrile and methyl 3-methylenecyclobutane-1-carboxylate. These reactions are carried out in the presence of lithium diisopropylamide in an aprotic medium .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methoxy-2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Lithium Diisopropylamide (LDA): Used in the isomerization reactions.

    Aprotic Solvents: Such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO), are commonly used to facilitate these reactions.

Major Products Formed

Scientific Research Applications

Methyl 5-methoxy-2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-methoxy-2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate involves its interaction with various molecular targets. The oxaspirohexane ring can interact with enzymes and receptors, potentially leading to biological effects. The exact pathways and targets are still under investigation, but its unique structure suggests it could modulate specific biochemical pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with four structurally similar spirocyclic esters, highlighting differences in substituents, molecular properties, and available data.

Table 1: Structural and Molecular Comparison

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Differences vs. Target Compound Reference
Methyl 5-methoxy-2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate (Target) 2-methyl, 5-methoxy Not provided Not provided Reference compound for comparison N/A
Methyl 2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate 2-methyl C₈H₁₂O₃ 156.18 Lacks 5-methoxy group; simpler substitution
Methyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate 5-methyl C₈H₁₂O₃ 156.18 5-methyl instead of 5-methoxy
Methyl 5-hydroxyspiro[2.3]hexane-1-carboxylate 5-hydroxy C₈H₁₂O₃ 156.18 5-hydroxy group; higher polarity
Methyl 2-chloro-4,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate 2-chloro, 4,5-dimethyl Not provided Not provided Chloro and dimethyl groups; higher complexity

Key Observations:

Substituent Effects: The 5-methoxy group in the target compound is expected to enhance lipophilicity compared to the 5-hydroxy analog (), which may exhibit higher solubility in polar solvents due to hydrogen bonding . The chloro and dimethyl substituents in ’s compound likely increase molecular weight and reactivity, though toxicity and handling risks may also rise .

Synthetic Accessibility: Compounds with simpler substitution patterns (e.g., and ) are more readily available commercially, as noted in their product listings . In contrast, the target compound’s 5-methoxy group may require specialized synthetic routes.

Stability and Storage: None of the analogs provide explicit stability data, but the absence of reactive functional groups (e.g., hydroxyl in ) in the target compound suggests better shelf-life under standard conditions.

Limitations and Data Gaps

  • Target Compound Data: No direct information on synthesis, toxicity, or spectral data (e.g., NMR, IR) is available for the target compound.
  • Hazard Profiles : Safety data (GHS classifications, UN numbers) are absent for all analogs, necessitating caution in handling .

Biological Activity

Methyl 5-methoxy-2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate is a complex organic compound notable for its unique spirocyclic structure and potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

This compound has a molecular formula of C9H14O4C_9H_{14}O_4 and a molecular weight of 198.26 g/mol. Its structure features a methoxy group, which enhances lipophilicity, potentially influencing its interaction with biological targets. The spirocyclic framework adds to its chemical uniqueness, which may confer specific biological activities not observed in other compounds.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. These methods may vary based on available starting materials and desired yields. The following table summarizes potential synthetic pathways:

StepReaction TypeReagentsConditions
1AlkylationMethanol + Methyl 2-methyl-1-oxaspiro[2.3]hexane-2-carboxylateReflux
2EsterificationCarboxylic acid + AlcoholAcid catalyst
3CyclizationVarious cyclization agentsHeat

Research indicates that the biological activity of this compound may involve several mechanisms:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits moderate antibacterial properties, potentially due to its structural components that disrupt bacterial cell membranes.
  • Anticancer Properties : Similar compounds with methoxy substitutions have shown promising anticancer activity, particularly in glioblastoma models. For example, the position of methoxy groups can significantly alter the potency and mechanism of action, shifting from inducing methuosis (a form of non-apoptotic cell death) to disrupting microtubule dynamics leading to mitotic arrest .
  • Pharmacodynamics and Pharmacokinetics : Interaction studies involving this compound are crucial for understanding its therapeutic potential and safety profile. Key pharmacokinetic parameters include absorption, distribution, metabolism, and excretion (ADME), which are essential for evaluating its efficacy in clinical settings.

Case Studies

Several case studies highlight the biological effects of similar compounds:

  • Study on Indole Derivatives : A study on isomeric methoxy substitutions demonstrated that the location of the methoxy group significantly influences anticancer activity and cell death mechanisms. Compounds with a 5-methoxy substitution were found to induce methuosis effectively, while others led to microtubule disruption .
  • Toxicological Assessments : Toxicological evaluations have indicated that while certain derivatives exhibit cytotoxicity against cancer cells, they may also present challenges regarding selectivity and safety in vivo .

Comparative Analysis with Analogous Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
Methyl 1-Oxaspiro[2.3]hexane-2-carboxylateBasic spiro structureModerate activity against certain bacteriaLacks methoxy group
Methyl 5-Methylspiro[2.3]hexaneSimilar spirocyclic structureActive against painDoes not contain carboxylate
Methyl 5-Methoxycarbonylspiro[2.3]hexaneContains methoxycarbonyl groupNoted antimicrobial propertiesDifferent carbon chain length

This comparative analysis underscores how this compound is distinguished by its specific functional groups and structural configuration, which may confer unique biological activities not found in its analogs.

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